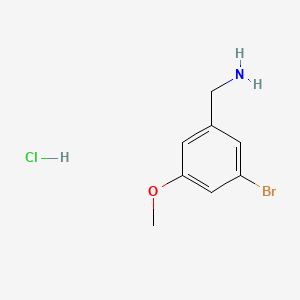![molecular formula C8H13ClN2 B13452355 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)bicyclo[211]hexane-2-carbonitrile hydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which provides it with distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be catalyzed by photochemistry or Lewis acids, depending on the specific conditions and desired outcomes .
Photochemical Cycloaddition: This method involves the use of light to initiate the cycloaddition of 1,5-dienes, forming the bicyclo[2.1.1]hexane structure.
Lewis Acid-Catalyzed Cycloaddition: An alternative approach involves the use of Lewis acids to catalyze the cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for photochemical reactions or large-scale batch reactors for Lewis acid-catalyzed processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of complex molecules. .
Biology: In biological research, the compound can be used as a molecular probe to study various biochemical pathways and interactions.
Medicine: The compound’s potential as a bioisostere for substituted benzenes makes it a promising candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules while enhancing pharmacokinetic properties . This makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane is another important bicyclic scaffold in medicinal chemistry.
Bicyclo[4.1.1]octane: This compound is used in the synthesis of complex molecules and can be functionalized to produce a variety of derivatives.
Uniqueness
4-(Aminomethyl)bicyclo[211]hexane-2-carbonitrile hydrochloride stands out due to its specific combination of an aminomethyl group and a carbonitrile group on the bicyclo[211]hexane scaffold
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7H,1-3,5,10H2;1H |
Clave InChI |
UNBQLWNDTNXIDE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CC2C#N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)

![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)



![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)

![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

